
1,1,1,2,3,3-Hexafluoro-2-(trifluoromethyl)-3-iodo-propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,3,3-Hexafluoro-2-(trifluoromethyl)-3-iodo-propane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms and an iodine atom in its structure imparts distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,3,3-Hexafluoro-2-(trifluoromethyl)-3-iodo-propane typically involves the introduction of fluorine and iodine atoms into a hydrocarbon backbone. One common method is the fluorination of a suitable precursor, followed by iodination. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) and iodine sources like iodine monochloride (ICl) or molecular iodine (I2).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and controlled reactions. The use of specialized reactors and catalysts can enhance the yield and purity of the final product. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with iodine compounds.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,3,3-Hexafluoro-2-(trifluoromethyl)-3-iodo-propane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Addition Reactions: The presence of multiple fluorine atoms can facilitate addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated alkanes or alkenes, while oxidation can produce iodinated alcohols or ketones.
Scientific Research Applications
1,1,1,2,3,3-Hexafluoro-2-(trifluoromethyl)-3-iodo-propane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential as a labeling agent in biochemical assays.
Medicine: Explored for its use in radiopharmaceuticals due to the presence of iodine, which can be radioactively labeled.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1,1,1,2,3,3-Hexafluoro-2-(trifluoromethyl)-3-iodo-propane exerts its effects involves interactions with molecular targets through its fluorine and iodine atoms. The high electronegativity of fluorine atoms can influence the electronic environment of the molecule, enhancing its reactivity. The iodine atom can participate in halogen bonding, affecting the compound’s binding affinity and selectivity in various reactions.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-propane: A related fluorinated compound with different reactivity and applications.
Uniqueness
1,1,1,2,3,3-Hexafluoro-2-(trifluoromethyl)-3-iodo-propane is unique due to the combination of fluorine and iodine atoms in its structure. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
1542-18-3 |
|---|---|
Molecular Formula |
C4F9I |
Molecular Weight |
345.93 g/mol |
IUPAC Name |
2-[difluoro(iodo)methyl]-1,1,1,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C4F9I/c5-1(2(6,7)8,3(9,10)11)4(12,13)14 |
InChI Key |
YXIILCMWJHESKN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14142620.png)
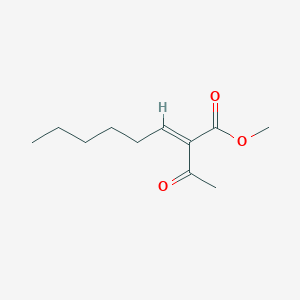
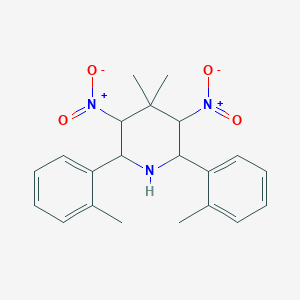
![5-(3-methoxypropylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14142637.png)
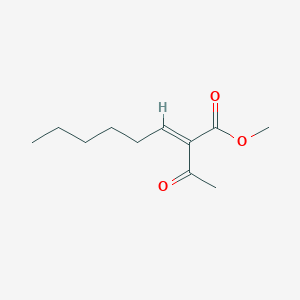
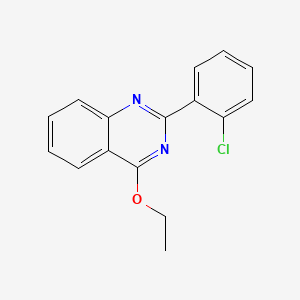
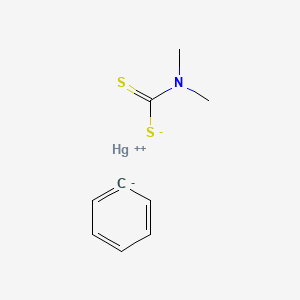
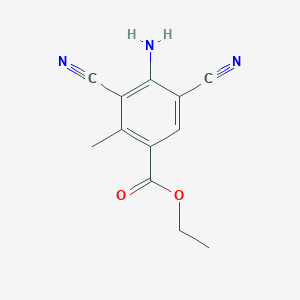
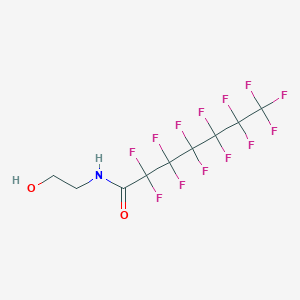
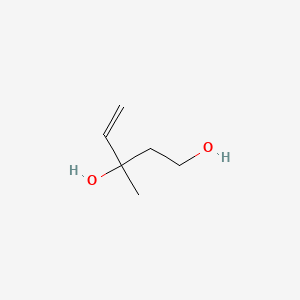
![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)

![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)
